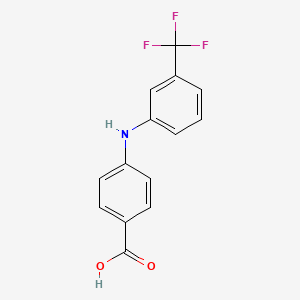![molecular formula C12H10N2O3 B3288038 3-[(4-Nitrophenoxy)methyl]pyridine CAS No. 85002-83-1](/img/structure/B3288038.png)
3-[(4-Nitrophenoxy)methyl]pyridine
描述
3-[(4-Nitrophenoxy)methyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPM or NPM-alkylating agent and has been synthesized using different methods.
科学研究应用
3-[(4-Nitrophenoxy)methyl]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antiviral activities. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and supramolecular assemblies. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds such as pyridine derivatives and heterocyclic compounds.
作用机制
The mechanism of action of 3-[(4-Nitrophenoxy)methyl]pyridine is not well understood. However, it is believed that this compound acts as an alkylating agent and forms covalent bonds with the nucleophilic sites of biomolecules such as DNA, RNA, and proteins. This leads to the inhibition of their functions and ultimately results in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its concentration, exposure time, and the type of cells or organisms being studied. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-Nitrophenoxy)methyl]pyridine in lab experiments is its high reactivity and selectivity towards nucleophilic sites. This allows for the precise modification of biomolecules and the synthesis of complex organic compounds. However, the use of this compound also has some limitations such as its toxicity and potential mutagenicity.
未来方向
There are several future directions for the research on 3-[(4-Nitrophenoxy)methyl]pyridine. One of the main areas of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the evaluation of this compound as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in materials science and organic synthesis is expected to continue to grow in the future.
属性
IUPAC Name |
3-[(4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-3-5-12(6-4-11)17-9-10-2-1-7-13-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJVNSSWARSUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



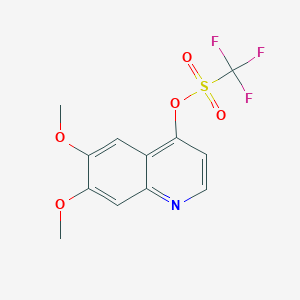

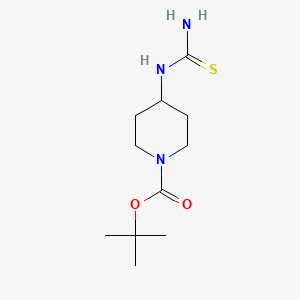
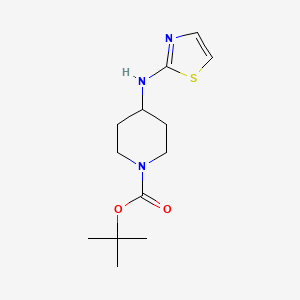
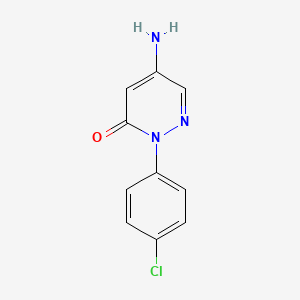
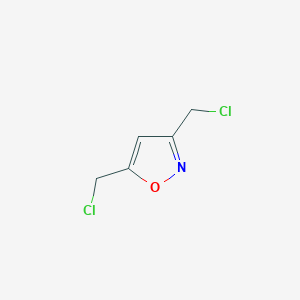
![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)
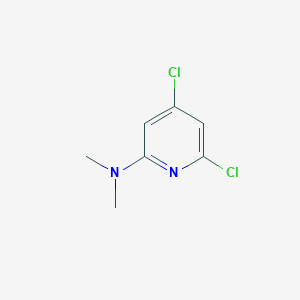
![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)
